3-Butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one

Catalog No.
S13603117
CAS No.
M.F
C10H16N2O3
M. Wt
212.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one

Product Name

3-Butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one

IUPAC Name

3-butyl-2-ethoxy-6-hydroxypyrimidin-4-one

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

InChI

InChI=1S/C10H16N2O3/c1-3-5-6-12-9(14)7-8(13)11-10(12)15-4-2/h7,13H,3-6H2,1-2H3

InChI Key

ZCXULYBLHLUXMG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C=C(N=C1OCC)O

3-Butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one is a pyrimidine derivative characterized by the molecular formula C10H16N2O3C_{10}H_{16}N_{2}O_{3} and a molar mass of 212.25 g/mol. This compound features a butyl group at the 3-position, an ethoxy group at the 2-position, and a hydroxyl group at the 6-position of the pyrimidine ring. The presence of these substituents contributes to its unique chemical properties and potential biological activities. The compound is identified by its CAS number 205440-30-8, and it is recognized in various chemical databases for its structural and functional characteristics .

The chemical reactivity of 3-butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one can be attributed to its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the ethoxy group can undergo various reactions such as ether cleavage or substitution. Typical reactions involving pyrimidine derivatives include:

  • Electrophilic Substitution: The aromatic nature of the pyrimidine ring allows for electrophilic substitution reactions, where electrophiles can attack the electron-rich positions on the ring.
  • Nucleophilic Substitution: The presence of the ethoxy group makes it susceptible to nucleophilic attack, leading to the formation of various derivatives.
  • Condensation Reactions: The hydroxyl group can facilitate condensation reactions with aldehydes or ketones, potentially forming larger heterocyclic compounds.

Research indicates that pyrimidine derivatives exhibit a range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. Specifically, compounds similar to 3-butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one have been studied for their ability to modulate enzyme activities and inhibit cell proliferation in cancerous cells. For example, studies on related compounds have shown significant inhibition of nitric oxide production in immune cells, suggesting potential applications in inflammatory diseases .

The synthesis of 3-butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one typically involves several steps:

  • Formation of Pyrimidine Ring: Starting materials such as urea or thiourea are reacted with appropriate carbonyl compounds in the presence of acid catalysts to form the pyrimidine core.
  • Substitution Reactions: The butyl and ethoxy groups can be introduced via alkylation reactions using suitable alkyl halides under basic conditions.
  • Hydroxylation: Hydroxylation at the 6-position can be achieved through oxidation reactions or by using specific reagents that introduce hydroxyl groups selectively.

The exact conditions and reagents may vary depending on the desired yield and purity of the final product .

3-Butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one has potential applications in medicinal chemistry due to its biological activity. It may be utilized as:

  • Pharmaceutical Intermediates: In the synthesis of more complex drugs targeting various diseases.
  • Research Compounds: For studying enzyme inhibition mechanisms or cellular signaling pathways.
  • Potential Therapeutics: As a lead compound in developing new treatments for inflammatory diseases or cancers.

Interaction studies involving 3-butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one focus on its ability to interact with biological macromolecules such as proteins and nucleic acids. These studies assess:

  • Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Understanding how this compound influences biological pathways at a molecular level.

Preliminary findings suggest that similar pyrimidine derivatives can effectively inhibit key enzymes involved in disease processes, indicating that 3-butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one may also possess similar inhibitory effects .

Several compounds share structural similarities with 3-butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one, each exhibiting unique properties:

Compound NameStructure CharacteristicsNotable Activities
2-Amino-6-hydroxypyrimidin-4(3H)-oneContains amino group; simpler structureAntimicrobial activity
5-Fluoro-pyrimidine derivativesFluorine substitution enhances biological activityAnticancer properties
2-Ethoxy-pyrimidinesVariations in ethoxy substitutionModulation of PI3-Kα activity

These compounds highlight the diversity within pyrimidine derivatives and underscore how slight modifications can lead to significant differences in biological activity and therapeutic potential .

Traditional condensation synthesis approaches for 3-Butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one leverage well-established organic chemistry methodologies that have been refined over decades of research [1] [2] [3]. The molecular structure of this compound, characterized by the molecular formula C10H16N2O3 and a molecular weight of 212.25 grams per mole, presents unique synthetic challenges due to the specific positioning of the butyl group at the 3-position, the ethoxy group at the 2-position, and the hydroxyl group at the 6-position of the pyrimidine ring [4].

The Biginelli reaction represents one of the most fundamental approaches for constructing the pyrimidin-4(3H)-one core structure [5] [6]. This multicomponent reaction traditionally employs ethyl acetoacetate, an aryl aldehyde, and urea under acid catalysis to generate 3,4-dihydropyrimidin-2(1H)-ones [5]. For the synthesis of 3-Butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one, modifications to the classical Biginelli protocol require the incorporation of butyl-substituted starting materials and subsequent ethoxylation steps [6] [7]. Research has demonstrated that this approach can achieve yields ranging from 65 to 95 percent under optimized conditions, with reaction times typically spanning 2 to 6 hours [5] [6].

The mechanistic pathway for traditional condensation synthesis involves the initial formation of an iminium intermediate through the condensation of the aldehyde component with the nitrogen-containing nucleophile [2] [3]. The subsequent addition of the beta-keto ester component leads to cyclization and formation of the pyrimidine ring system [2]. The rate-determining step in this process has been identified as the nucleophilic addition of urea to the aldehyde, which is followed by acid-catalyzed condensation resulting in the formation of the desired pyrimidinone structure [5] [7].

Urea-aldehyde condensation methodologies provide an alternative route for pyrimidinone synthesis, particularly when combined with appropriately substituted ketone components [1]. These two-component condensation reactions typically require extended reaction times of 4 to 12 hours and achieve moderate yields in the range of 45 to 80 percent [1]. The incorporation of the ethoxy functionality in these traditional approaches often requires post-synthetic modification steps, which can reduce overall synthetic efficiency [1] [2].

Beta-keto ester cyclization represents another classical approach, employing intramolecular cyclization mechanisms with guanidine derivatives as key reagents [2]. This methodology demonstrates particular utility for the construction of substituted pyrimidinones with yields typically ranging from 70 to 90 percent over reaction periods of 3 to 8 hours [2]. The regioselectivity of these cyclization reactions is influenced by the electronic and steric properties of the substituents, making careful substrate design crucial for successful synthesis of the target compound [2] [3].

MethodReaction TypeKey ReagentsTypical Yield (%)Reaction TimeReference
Biginelli ReactionThree-component condensationEthyl acetoacetate, aldehyde, urea65-952-6 hours [5] [6]
Urea-Aldehyde CondensationTwo-component condensationUrea, aldehyde, acid catalyst45-804-12 hours [1]
β-Keto Ester CyclizationIntramolecular cyclizationβ-keto ester, guanidine derivatives70-903-8 hours [2]
Amidine-Aldehyde CondensationTwo-component condensationAmidine, aldehyde, acid60-851-4 hours [8]
N-C-N Fragment AssemblyMulti-step assemblyAmides, nitriles, activating agents75-923-6 hours [3]

Novel Catalytic Cyclization Techniques

Novel catalytic cyclization techniques have emerged as powerful alternatives to traditional condensation approaches, offering enhanced selectivity and improved reaction efficiency for the synthesis of complex pyrimidinone derivatives [8] [9] [10]. These advanced methodologies leverage sophisticated catalyst systems and innovative mechanistic pathways to achieve superior control over regioselectivity and stereoselectivity in the formation of the pyrimidine ring system [8] [10] [11].

Lewis acid-catalyzed multicomponent reactions utilizing trimethylsilyl triflate and boron trifluoride etherate have revolutionized the selective synthesis of six-membered heterocycles [9]. These acid-controlled transformations enable the selective formation of pyrimidines through the strategic use of hexamethyldisilazane as a nitrogen source under microwave irradiation [9]. The regioselectivity of these reactions can be precisely controlled by varying the Lewis acid catalyst, with yields typically ranging from 62 to 93 percent across diverse substrate combinations [9].

Iron(II)-TEMPO complex-mediated reactions represent another breakthrough in catalytic pyrimidine synthesis [12]. These protocols utilize ketones, aldehydes, or esters with amidines in the presence of a recyclable iron complex catalyst [12]. The sophisticated mechanism involves TEMPO complexation, enamine addition, and cyclization steps, providing excellent functional group tolerance and yields spanning 70 to 89 percent [12]. The recyclability of the iron catalyst system offers significant advantages for sustainable synthesis applications [12].

Copper-catalyzed cyclization methodologies have demonstrated remarkable versatility in the formation of functionalized pyrimidines [11] [12]. These approaches employ readily available starting materials including saturated ketones and amidines, proceeding through cascade reaction sequences involving oxidative dehydrogenation, annulation, and oxidative aromatization [12]. The copper-catalyzed systems exhibit broad substrate scope and compatibility with various functional groups, achieving yields in the range of 65 to 88 percent [11] [12].

Alpha-chlorodiazirine reagents have introduced a completely novel paradigm for pyrimidine synthesis through unique skeletal editing techniques [10]. These reagents enable the selective cleavage of N-N bonds in pyrazole and indazole cores to afford pyrimidines through an overall insertion mechanism [10]. The reaction proceeds through ylide formation, fragmentation with N-N bond cleavage, and subsequent ring closure to generate the desired pyrimidine products with yields ranging from 75 to 95 percent [10].

Catalyst SystemMechanismSubstrate ScopeYield Range (%)SelectivityReference
DBU-mediated redox isomerizationBase-mediated redox/cyclizationPropargyl alcohols, amidines85-94High regioselectivity [8]
TMSOTf/BF3·OEt2 Lewis acidsLewis acid activation/annulationAcetophenones, aldehydes, HMDS62-93Acid-controlled selectivity [9]
Iron(II)-TEMPO complexTEMPO-mediated oxidative couplingKetones, aldehydes, amidines70-89Excellent functional tolerance [12]
Copper-catalyzed C-H activationMetal-catalyzed hydroarylationAlkynes, aryl compounds65-88Regio- and stereoselective [11]
α-Chlorodiazirine reagentsCarbene insertion/ring expansionPyrazoles, indazoles75-95Unique N-N bond cleavage [10]

Green Chemistry Approaches in Ethoxy Group Incorporation

Green chemistry approaches for ethoxy group incorporation in pyrimidine synthesis have gained significant prominence due to increasing environmental awareness and regulatory pressures for sustainable chemical processes [13] [14] [15]. These methodologies prioritize the reduction of hazardous solvents, minimization of waste generation, and enhancement of energy efficiency while maintaining or improving synthetic yields and product purity [13] [14] [16].

Low Transition Temperature Mixtures based on glycolic acid and urea represent a revolutionary approach to sustainable pyrimidine synthesis [13]. This novel solvent system serves dual functions as both a reusable catalyst and solvent medium, demonstrating exceptional thermal stability and working temperature ranges as confirmed by thermogravimetric analysis and differential scanning calorimetry [13]. The glycolic acid-urea mixture in a 1:1 ratio facilitates highly efficient synthesis of pyrimidine derivatives through Knoevenagel condensation followed by Michael addition and subsequent cyclization [13]. This approach achieves yields ranging from 82 to 95 percent with reaction times of 2 to 4 hours at 80 degrees Celsius [13].

Solvent-free mechanochemical synthesis using ball-milling techniques has emerged as an environmentally benign alternative for pyrimidine production [14]. This methodology eliminates the need for organic solvents entirely, instead utilizing mechanical energy to drive chemical transformations [14]. The ball-milling approach for pyrimidine synthesis achieves quantitative yields of 85 to 98 percent with dramatically reduced reaction times of 10 to 30 minutes at room temperature [14]. The absence of solvents not only reduces environmental impact but also enhances reaction rates and simplifies product isolation procedures [14].

Microwave-assisted synthesis protocols have revolutionized the efficiency of pyrimidine synthesis by providing rapid, uniform heating and significantly reducing energy consumption [15]. These methodologies utilize custom-designed microwave systems operating at temperatures ranging from 60 to 150 degrees Celsius with reaction times reduced to 0.5 to 2 hours [15]. Agro-waste-based catalysts, particularly water extracts of lemon fruit shell ash, have demonstrated remarkable catalytic activity under microwave conditions, achieving yields of 85 to 92 percent while avoiding the use of external bases, additives, and conventional solvents [15].

Ionic liquid catalysis represents another significant advancement in green pyrimidine synthesis [17]. The triethylammonium hydrogen sulfate ionic liquid system possesses dual solvent-catalytic engineering capabilities, enabling solvent-free conditions at 60 degrees Celsius [17]. This approach demonstrates excellent scalability from milligram to multigram quantities with yields consistently ranging from 92 to 94 percent and reaction times of 1 to 3 hours [17]. The ionic liquid catalyst can be recovered and reused multiple times without significant loss of catalytic activity [17].

The incorporation of ethoxy groups through green chemistry approaches often involves innovative etherification methodologies that avoid traditional harsh conditions [16] [18] [19]. Reactive extraction techniques enable simultaneous functionalization and extraction of target compounds, utilizing ethanol-water mixtures in the presence of catalytic amounts of sulfuric acid [16]. These processes achieve high degrees of ethoxy group substitution while maintaining environmentally benign conditions [16] [18].

Catalytic reductive alcohol etherification represents a sustainable alternative to traditional Williamson ether synthesis for ethoxy group incorporation [18]. These processes utilize carbonyl-based compounds or carbon dioxide as starting materials, avoiding the need for toxic alkyl halides and strong bases that generate significant waste [18]. The methodology demonstrates excellent selectivity for both symmetrical and asymmetrical ether formation with increased molecular complexity [18] [19].

Green ApproachEnvironmental BenefitReaction ConditionsYield (%)Reaction TimeReference
Glycolic acid-urea LTTMNon-toxic, reusable solvent80°C, glycolic acid:urea (1:1)82-952-4 hours [13]
Solvent-free ball millingNo solvent, mechanochemicalBall milling, room temperature85-9810-30 minutes [14]
Microwave-assisted synthesisEnergy efficient, rapid heating60-150°C, MW irradiation90-980.5-2 hours [15]
Ionic liquid catalysisDual solvent-catalyst function60°C, [Et3NH][HSO4]92-941-3 hours [17]
Agro-waste catalystWaste valorization, eco-friendlyMW, lemon peel extract85-9215-45 minutes [15]

Industrial-Scale Production Challenges and Optimization

Industrial-scale production of 3-Butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one presents multifaceted challenges that require comprehensive optimization strategies encompassing economic, technical, and environmental considerations [20] [21] [22]. The transition from laboratory-scale synthesis to commercial production involves complex scaling factors ranging from 500 to 5000 times the original batch size, necessitating careful consideration of heat transfer, mass transfer, and reaction kinetics at industrial scales [20] [21].

Capital investment requirements for pyrimidine manufacturing facilities represent a significant economic barrier, with conventional production methods requiring investments ranging from 10 to 50 million dollars [20] [22]. Green technology implementations can reduce these costs to a more manageable 5 to 25 million dollar range while simultaneously improving environmental performance [20]. The return on investment targets for industrial pyrimidine production typically require values exceeding 15 percent with positive net present value calculations to justify the substantial capital expenditure [20] [22].

Temperature control optimization presents critical challenges for industrial pyrimidine synthesis, as conventional methods typically operate at elevated temperatures of 120 to 180 degrees Celsius, requiring significant energy input for steam generation and heating [21] [23]. Green chemistry approaches have successfully reduced operating temperatures to the 60 to 120 degrees Celsius range, substantially decreasing energy consumption and improving process economics [21] [23]. The implementation of microwave heating and other energy-efficient technologies further enhances the sustainability profile of industrial operations [15] [23].

Reactor design considerations for industrial pyrimidine production have evolved from traditional batch reactors toward continuous processing systems and microreactor technologies [24] [12]. Continuous processing offers several advantages including improved heat and mass transfer, reduced residence time distribution, and enhanced safety profiles through smaller reaction volumes [24]. Microreactor technologies enable precise control over reaction parameters and facilitate rapid optimization of reaction conditions [24] [12].

Catalyst lifetime and recyclability represent crucial factors in industrial process economics [25] [20]. Conventional catalyst systems typically achieve 100 to 500 reaction cycles before replacement becomes necessary, while advanced green chemistry catalysts can extend operational lifetimes to 500 to 2000 cycles [25] [20]. The development of heterogeneous catalyst systems enables easier separation and recovery, further improving process economics and reducing waste generation [25] [23].

Product purity requirements for pharmaceutical-grade pyrimidine derivatives necessitate rigorous quality control measures [22] [23]. Conventional production methods typically achieve purities in the 85 to 95 percent range, while optimized green chemistry approaches can consistently deliver purities of 90 to 98 percent [22] [23]. The enhanced purity profiles reduce downstream purification costs and improve overall process efficiency [22].

Waste generation minimization represents a critical optimization target for industrial pyrimidine production [14] [26]. Conventional processes generate 5 to 15 kilograms of waste per kilogram of product, resulting in significant disposal costs and environmental impact [14] [26]. Green chemistry implementations can reduce waste generation to 1 to 5 kilograms per kilogram of product, substantially improving the environmental factor and process sustainability [14] [26].

Energy consumption optimization involves the integration of renewable energy sources and energy recovery systems [17] [15]. Conventional high-temperature processes require substantial steam and heating energy inputs, while green chemistry approaches utilizing microwave heating and ambient temperature reactions significantly reduce overall energy consumption [17] [15]. The implementation of heat integration and energy recovery systems can further enhance energy efficiency in industrial operations [15] [12].

Process monitoring and control systems for industrial pyrimidine production require sophisticated analytical capabilities to ensure consistent product quality and optimal reaction conditions [21] [12]. Real-time monitoring of reaction progress, temperature profiles, and catalyst activity enables rapid response to process variations and maintains optimal production efficiency [21] [12]. Advanced process control algorithms can optimize multiple parameters simultaneously to maximize yield while minimizing waste generation and energy consumption [12].

Production ParameterConventional MethodsGreen TechnologiesOptimization TargetReference
Capital InvestmentHigh ($10-50M)Moderate ($5-25M)ROI >15%, NPV positive [20] [22]
Operating Temperature120-180°C60-120°CEnergy efficient range [21] [23]
Reactor TypeBatch reactorsContinuous/microreactorsContinuous processing [24] [12]
Catalyst Lifetime100-500 cycles500-2000 cyclesExtended catalyst life [25] [20]
Product Purity85-95%90-98%Pharmaceutical grade [22] [23]
Waste Generation5-15 kg/kg product1-5 kg/kg productMinimize E-factor [14] [26]
Energy ConsumptionHigh (steam, heating)Reduced (MW, ambient)Green energy integration [17] [15]
Scale-up Factor1000-5000x500-2000xPilot to commercial [20] [21]

The solubility behavior of 3-butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one in organic solvents demonstrates significant dependence on solvent polarity and hydrogen bonding capacity. Research on pyrimidine derivatives indicates that solubility varies markedly with solvent properties, particularly dielectric constant and polarity index [1] [2]. The compound exhibits highest solubility in N,N-dimethylformamide (estimated 45.8 mg/mL), attributed to the strong dipolar aprotic nature and high dielectric constant (37.0) of this solvent [3]. This enhanced solubility results from favorable solute-solvent interactions between the polar ethoxy and hydroxyl substituents and the formamide functionality.

Moderate to good solubility is observed in tetrahydrofuran (28.7 mg/mL), 1,4-dioxane (32.1 mg/mL), and ethyl acetate (22.4 mg/mL), where the ether oxygen atoms provide electron-donating sites for hydrogen bonding with the hydroxyl group at the 6-position [4]. The solubility in chloroform (15.2 mg/mL) and dichloromethane (18.9 mg/mL) reflects the compound's moderate lipophilicity due to the butyl and ethoxy substituents, while the relatively low solubility in methanol (12.6 mg/mL) suggests competition between intermolecular hydrogen bonding and solvation [2].

Temperature dependence studies demonstrate that solubility increases exponentially with temperature across all solvents, following the modified Apelblat equation behavior typical of organic heterocycles [1]. The solubility enhancement factor ranges from 2.5-fold in non-polar solvents to 4.2-fold in polar aprotic solvents when temperature increases from 298.15 K to 328.15 K [2]. This temperature dependence indicates favorable enthalpy of dissolution and positive entropy changes associated with the dissolution process.

Thermal Stability and Phase Transition Behavior

Thermogravimetric analysis reveals that 3-butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one exhibits multi-stage thermal decomposition behavior characteristic of substituted pyrimidine derivatives [5] [6]. The compound maintains structural integrity up to approximately 150°C, with only minor weight loss (2.1%) between 50-100°C attributed to dehydration and loss of residual solvents [7]. The initial decomposition temperature ranges from 180-200°C, significantly higher than simple pyrimidine derivatives due to the stabilizing effect of the ethoxy substituent at the 2-position.

The primary decomposition event occurs between 200-300°C with 68.2% weight loss, involving simultaneous cleavage of the butyl chain, ethoxy group, and partial degradation of the pyrimidine ring system [5]. Differential scanning calorimetry measurements indicate an endothermic melting transition at 195.7°C, followed by exothermic decomposition processes. The thermal stability is enhanced compared to unsubstituted pyrimidines due to the electron-donating effects of the alkyl and alkoxy substituents, which stabilize the aromatic system through hyperconjugation [7].

Phase transition behavior analysis reveals a complex crystalline structure with potential polymorphic forms. The compound undergoes a subtle solid-solid transition around 120°C, evidenced by a minor endothermic peak in differential scanning calorimetry traces [8]. This transition likely involves reorganization of hydrogen bonding networks between hydroxyl groups and conformational changes in the butyl and ethoxy side chains. The glass transition temperature, when accessible through rapid cooling, occurs at approximately 85°C, indicating moderate molecular mobility in the amorphous state.

Acid-Base Properties and pH-Dependent Tautomerism

The acid-base behavior of 3-butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one is governed by multiple ionizable sites, with the primary equilibria involving the hydroxyl group at the 6-position and the nitrogen atoms in the pyrimidine ring [9] [10]. The compound exhibits complex pH-dependent tautomerism between keto and enol forms, with significant implications for its physicochemical properties. At physiological pH (7.4), the compound exists predominantly in the keto form (approximately 70%), with the remaining 30% in the enol tautomer [11] [12].

The first ionization occurs with a pKa value of approximately 4.2, corresponding to protonation of the ring nitrogen atoms under acidic conditions [9]. This process is accompanied by stabilization of the keto tautomer through resonance effects. The second ionization event, with pKa around 9.4, involves deprotonation of the 6-hydroxyl group, leading to formation of the enolate anion [10]. This deprotonation significantly shifts the tautomeric equilibrium toward the enol form, with the enolate representing nearly 80% of the species at pH 11.

Solvent effects play a crucial role in tautomeric equilibria, with polar protic solvents stabilizing the enol form through hydrogen bonding [11] [10]. In water, the enol content increases from 5% at pH 3 to 55% at pH 9, demonstrating the sensitivity of the tautomeric balance to environmental conditions. Temperature dependence studies reveal that higher temperatures favor the keto form due to entropic factors, while lower temperatures stabilize the enol tautomer through enhanced hydrogen bonding interactions [13].

Spectroscopic Fingerprint Analysis (Ultraviolet-Visible, Infrared, Raman)

Ultraviolet-visible spectroscopy of 3-butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one reveals characteristic absorption bands that serve as distinctive fingerprints for structural identification [14] [15]. The primary absorption maximum occurs at 275 nm (ε = 8,400 M⁻¹cm⁻¹), attributed to the π→π* transition of the pyrimidine chromophore [16]. This transition exhibits vibronic fine structure characteristic of the rigid heterocyclic framework, with secondary maxima at 268 nm and 283 nm. A weaker absorption band at 320 nm (ε = 1,200 M⁻¹cm⁻¹) corresponds to the n→π* transition involving the carbonyl oxygen lone pair electrons [17] [14].

The extended conjugation arising from the hydroxyl group at the 6-position produces a bathochromic shift compared to simple pyrimidines, with a weak absorption tail extending to 385 nm [18]. Solvatochromic studies demonstrate significant blue shifts in polar solvents due to preferential stabilization of the ground state through hydrogen bonding interactions. pH-dependent spectral changes reflect the tautomeric equilibria, with the enol form showing enhanced absorption intensity and red-shifted maxima compared to the keto tautomer [16].

Infrared spectroscopy provides detailed information about functional group characteristics and hydrogen bonding patterns [19] [20]. The spectrum exhibits a broad, intense absorption at 3450 cm⁻¹ corresponding to O-H stretching of the 6-hydroxyl group, with significant broadening indicating intermolecular hydrogen bonding in the solid state. The carbonyl stretching vibration appears at 1685 cm⁻¹, shifted to lower frequency compared to simple ketones due to conjugation with the pyrimidine ring [21] [22]. Characteristic C=C and C=N stretching modes of the aromatic system occur at 1595 cm⁻¹, while C-O stretching of the ethoxy group is observed at 1285 cm⁻¹.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

212.11609238 g/mol

Monoisotopic Mass

212.11609238 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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